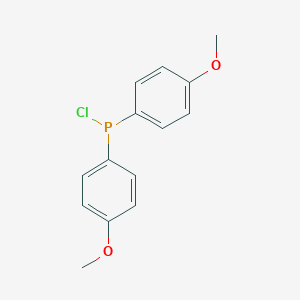

Bis(4-methoxyphenyl)chlorophosphine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

chloro-bis(4-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClO2P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFQUBRFOJIJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402630 | |

| Record name | BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13685-30-8 | |

| Record name | BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-methoxyphenyl)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electronic and Steric Modulation in Bis 4 Methoxyphenyl Chlorophosphine and Its Derivatives

Influence of Para-Methoxy Substituents on Phosphorus Electron-Donation

The electron-donating or withdrawing nature of a phosphine (B1218219) ligand is a critical factor influencing the electronic environment of a metal center to which it is coordinated. This property is commonly quantified by the Tolman Electronic Parameter (TEP), which is derived from the A1 symmetric C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃]. wikipedia.org A lower stretching frequency indicates a more electron-rich metal center, which is a consequence of the phosphine ligand being a stronger electron donor. wikipedia.orglibretexts.orglibretexts.org

In Bis(4-methoxyphenyl)chlorophosphine, the electronic character of the phosphorus atom is modulated by two opposing effects:

Electron-Donating Methoxy (B1213986) Groups: The two methoxy groups (-OCH₃) are situated in the para position of the phenyl rings. Through resonance, these groups donate electron density to the aromatic system, which in turn increases the electron density on the phosphorus atom. This effect makes the ligand a stronger σ-donor compared to its unsubstituted counterpart, triphenylphosphine (B44618) (PPh₃). For example, the related ligand tris(4-methoxyphenyl)phosphine (B1294419) has a TEP value of 2066.5 cm⁻¹, which is lower than that of triphenylphosphine (2068.9 cm⁻¹), clearly indicating the net electron-donating character of the para-methoxy substituents. wikipedia.org

Electron-Withdrawing Chloro Substituent: Directly attached to the phosphorus atom is a highly electronegative chlorine atom. This Cl atom exerts a powerful inductive electron-withdrawing effect, significantly reducing the electron density on the phosphorus center.

Steric Profile and its Impact on Coordination Geometry (e.g., Tolman's Cone Angle Implications)

The steric bulk of a phosphine ligand, famously quantified by Tolman's cone angle (θ), plays a crucial role in dictating the coordination geometry of its metal complexes. wikipedia.org The cone angle is a measure of the solid angle subtended by the ligand at the metal center. wikipedia.orglibretexts.org This steric profile influences the number of ligands that can bind to a metal, the stability of the resulting complex, and the accessibility of substrates to the metal center during a catalytic cycle. ilpi.com

This moderate steric profile suggests that this compound can form stable complexes without imposing excessive crowding at the metal center. This allows for sufficient space within the coordination sphere for substrate binding and subsequent transformations, a desirable characteristic for many catalytic applications. ilpi.com

Comparative Analysis of Electronic Effects with Other Arylphosphines

To place the properties of this compound in context, it is useful to compare its expected electronic and steric parameters with those of other common aryl and alkyl phosphines. The electronic nature of a phosphine ligand dictates its ability to stabilize different metal oxidation states, while its steric bulk influences reaction rates and selectivity. libretexts.org

As shown in the table below, phosphine ligands span a wide range of electronic and steric properties. Alkylphosphines, such as Tri(tert-butyl)phosphine, are strong electron donors (low TEP) and are very bulky (large cone angle). In contrast, phosphites like P(OMe)₃ are poor donors (high TEP) and are less sterically demanding.

Triphenylphosphine (PPh₃) serves as a fundamental benchmark with moderate donating ability and steric bulk. The introduction of electron-donating para-methoxy groups, as seen in Tris(4-methoxyphenyl)phosphine, increases the ligand's donor strength, evidenced by its lower TEP value compared to PPh₃. wikipedia.org

This compound represents a unique case. While its two para-methoxyphenyl groups provide electron density, the potent electron-withdrawing chlorine atom attached directly to the phosphorus is expected to dominate its electronic character, making it a relatively poor donor with a high TEP. Its steric profile is anticipated to be smaller than that of PPh₃ due to the replacement of a bulky phenyl group with a small chlorine atom.

| Phosphine Ligand | Tolman Electronic Parameter (TEP, ν(CO) in cm⁻¹) | Tolman Cone Angle (θ, in degrees) |

|---|---|---|

| P(t-Bu)₃ (Tri(tert-butyl)phosphine) | 2056.1 | 182 |

| PCy₃ (Tricyclohexylphosphine) | 2056.4 | 170 |

| PEt₃ (Triethylphosphine) | 2061.7 | 132 |

| PMe₃ (Trimethylphosphine) | 2064.1 | 118 |

| P(C₆H₄OMe)₃ (Tris(4-methoxyphenyl)phosphine) | 2066.5 | 145 |

| PPh₃ (Triphenylphosphine) | 2068.9 | 145 |

| This compound | Expected to be > 2069 (Relatively weak donor due to P-Cl bond) | Estimated to be < 145 |

| P(OMe)₃ (Trimethyl phosphite) | 2076.3 | 107 |

| PF₃ (Phosphorus trifluoride) | 2110.9 | 104 |

Reactivity Profile and Mechanistic Insights of Bis 4 Methoxyphenyl Chlorophosphine

Nucleophilic Reactivity of the Phosphorus Center

The phosphorus atom in bis(4-methoxyphenyl)chlorophosphine possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with various electrophiles. For instance, trivalent phosphorus compounds can readily engage in both electrophilic and nucleophilic substitution reactions. mdpi.com The nucleophilicity of the phosphorus center is a key factor in its utility in organic synthesis, particularly in the formation of new phosphorus-carbon bonds.

The reactivity of the phosphorus center is influenced by the electronic properties of its substituents. The two 4-methoxyphenyl (B3050149) groups, with their electron-donating methoxy (B1213986) substituents, increase the electron density on the phosphorus atom, enhancing its nucleophilicity compared to less electron-rich diarylchlorophosphines. This heightened nucleophilicity makes it a more potent reactant in various chemical transformations. For example, more electron-rich phosphines like tributylphosphine (B147548) are better nucleophiles than triphenylphosphine (B44618). walisongo.ac.id

The nucleophilic character of the phosphorus atom is central to its role in catalyzing reactions such as the Michael addition. Electron-rich triarylphosphines, including those with methoxy-substituted phenyl rings, have been shown to be effective catalysts for these reactions. researchgate.net The initial step in these catalytic cycles often involves the nucleophilic attack of the phosphine (B1218219) on an electrophilic substrate.

Role of the Chlorine Atom as a Leaving Group in Substitution Reactions

The chlorine atom in this compound is a crucial functional group that acts as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the phosphorus center. In these reactions, a nucleophile attacks the phosphorus atom, displacing the chloride ion. The facility with which this substitution occurs is a cornerstone of the synthetic utility of chlorophosphines. wikipedia.org

The chloride ion is a good leaving group because it is the conjugate base of a strong acid (hydrochloric acid). Weaker bases are generally better leaving groups in both SN1 and SN2 reactions. libretexts.org This principle allows for efficient substitution by a range of nucleophiles, including organometallic reagents, to form new P-C, P-N, or P-O bonds. The general reactivity trend for halides as leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org

The departure of the chloride anion can be influenced by the reaction conditions and the nature of the nucleophile. In many cases, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center. researchgate.net The versatility of the chlorine atom as a leaving group makes this compound a valuable precursor for the synthesis of a diverse array of phosphine derivatives. wikipedia.org

Oxidative Transformations to Phosphine Oxides and Chalcogenides

This compound can be readily oxidized to form the corresponding phosphine oxide, bis(4-methoxyphenyl)phenylphosphine (B86372) oxide. This transformation is a common reaction for trivalent phosphorus compounds. rsc.org For instance, the reaction of this compound with a Grignard reagent like phenylmagnesium chloride, followed by treatment with an oxidizing agent such as hydrogen peroxide, yields the corresponding phosphine oxide. chemicalbook.com

Similarly, it can be converted to phosphine chalcogenides, such as sulfides and selenides. These reactions typically involve the treatment of the phosphine with elemental sulfur or selenium. rsc.org The formation of these derivatives highlights the propensity of the phosphorus(III) center to undergo oxidation to the pentavalent state.

The table below summarizes the key oxidative transformations of this compound.

| Reactant | Reagent(s) | Product |

| This compound | 1. Phenylmagnesium chloride 2. Hydrogen peroxide | Bis(4-methoxyphenyl)phenylphosphine oxide chemicalbook.com |

| This compound | Sulfur (S₈) | Bis(4-methoxyphenyl)phosphine (B1312688) sulfide |

| This compound | Selenium (Se) | Bis(4-methoxyphenyl)phosphine selenide |

Mechanistic Studies of P-C Bond Formation in the Presence of Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, is a fundamental method for forming phosphorus-carbon bonds. wikipedia.orgliv.ac.uk Mechanistic studies have revealed the intricate details of these transformations, including the stereochemical outcomes at the phosphorus center.

SN2@P versus SN2@Cl Mechanisms

Theoretical studies on the reaction of chlorophosphines with organometallic reagents have explored the competition between two primary mechanistic pathways: SN2@P and SN2@Cl. nih.govrsc.org

SN2@P Mechanism: In this pathway, the nucleophile directly attacks the phosphorus atom, leading to the displacement of the chloride leaving group. This is the classical bimolecular nucleophilic substitution at the phosphorus center. nih.govrsc.org This mechanism typically proceeds with an inversion of the configuration at the phosphorus atom (Walden inversion). nih.gov

SN2@Cl Mechanism: A more recently proposed mechanism involves the nucleophilic attack on the chlorine atom, forming a transient intermediate, which then undergoes further reaction to form the P-C bond. This pathway is considered novel and can lead to retention of the configuration at the phosphorus center. nih.govrsc.org Computational studies suggest that the reaction of a hindered chlorophosphine with an aromatic Grignard reagent may proceed through this SN2@Cl mechanism followed by an SN2@C mechanism. rsc.org

The preferred pathway is influenced by factors such as the nature of the nucleophile and the steric hindrance around the phosphorus atom. rsc.org

Stereochemical Outcomes in Phosphine Synthesis (e.g., P-Inversion and P-Retention)

The stereochemical outcome of the reaction between a P-stereogenic chlorophosphine and an organometallic reagent is a critical aspect of asymmetric phosphine synthesis. The reaction can proceed with either inversion or retention of the configuration at the phosphorus center. acs.orgresearchgate.net

P-Inversion: This outcome is typically associated with the SN2@P mechanism, where the nucleophile attacks the phosphorus atom from the side opposite to the leaving group. nih.gov Reactions with aliphatic Grignard reagents often lead to inversion of stereochemistry. acs.org

P-Retention: Retention of stereochemistry is a less common but significant outcome. It has been proposed that this can occur through the SN2@Cl mechanism. nih.govrsc.org For instance, reactions with aromatic Grignard reagents can result in the retention of the phosphorus configuration. acs.org The repulsion between the π-electrons of the aromatic nucleophile and the lone pair on the phosphorus atom has been suggested to favor this pathway. acs.orgresearchgate.net

The ability to control the stereochemical outcome is of paramount importance in the synthesis of chiral phosphine ligands, which are widely used in asymmetric catalysis. acs.org

| Nucleophile Type | Predominant Stereochemical Outcome | Proposed Mechanism |

| Aliphatic Grignard Reagent | P-Inversion acs.org | SN2@P nih.gov |

| Aromatic Grignard Reagent | P-Retention acs.org | SN2@Cl followed by SN2@C nih.govrsc.org |

Coordination Chemistry of Bis 4 Methoxyphenyl Chlorophosphine Derived Ligands

Formation of Transition Metal Complexes with Electron-Rich Centers

Phosphines are three-valent phosphorus compounds that act as soft, σ-donating ligands through their lone pair of electrons. tcichemicals.com This characteristic allows them to form stable coordination complexes with a wide array of transition metals, particularly those in low oxidation states like palladium, rhodium, and nickel. wikipedia.orgtcichemicals.com The ligands derived from bis(4-methoxyphenyl)chlorophosphine, such as bis(4-methoxyphenyl)phosphine (B1312688), are classified as electron-rich phosphines. The methoxy (B1213986) substituents in the para position of the aryl rings increase the electron density on the phosphorus atom through a resonance effect.

The formation of transition metal complexes with these ligands typically involves the reaction of a suitable metal precursor, such as a metal halide or a complex with labile ligands, with the phosphine (B1218219) ligand in an appropriate solvent. mdpi.comnumberanalytics.com The phosphine ligand displaces the existing ligands to form a more stable metal-phosphine bond. The enhanced electron-donating ability of bis(4-methoxyphenyl)phosphine derivatives enriches the electron density at the metal center. This electronic enrichment is a critical factor in many catalytic cycles, as it can promote key steps such as oxidative addition, where an organic halide adds to the metal center. tcichemicals.com For instance, the activation of less reactive chemical bonds often necessitates the use of such electron-rich phosphine ligands.

The general process for the synthesis of these complexes can be summarized as:

Direct reaction: A metal salt (e.g., PdCl₂) reacts directly with the phosphine ligand. numberanalytics.com

Ligand substitution: The phosphine ligand replaces another ligand (e.g., acetonitrile, carbon monoxide, or cyclooctadiene (COD)) from a metal precursor complex. numberanalytics.com

Reductive ligation: A higher oxidation state metal salt is reduced in the presence of the phosphine ligand, which also acts as the coordinating agent. wikipedia.org

Ligand Stability and the Role of Methoxy Groups in Metal Stabilization

Phosphine ligands are instrumental in stabilizing organometallic complexes, rendering them soluble in organic solvents and modulating their reactivity. tcichemicals.com The stability of the resulting metal-phosphine complex is influenced by both steric and electronic factors of the phosphine ligand. In derivatives of this compound, the para-methoxy groups play a crucial electronic role.

By donating electron density to the phosphorus atom, the methoxy groups enhance the ligand's σ-donor strength. This leads to a stronger metal-phosphine bond and increased electron density on the metal. This increased electron density on the metal can then be involved in π-backbonding to other ligands or can stabilize the metal center, particularly in lower oxidation states which are common catalytic intermediates. wku.edu The stabilization of electron-rich metal centers is vital for the efficacy of catalysts in cross-coupling reactions.

Denticity and Chelation Effects in Metal Complex Formation

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. While bis(4-methoxyphenyl)phosphine, derived from its chlorophosphine precursor, is a monodentate ligand (binding through the single phosphorus atom), the precursor can be readily used to synthesize multidentate ligands. libretexts.org

By linking two bis(4-methoxyphenyl)phosphino groups with a molecular backbone, bidentate phosphine ligands (diphosphines) can be created. cardiff.ac.uk An example is the synthesis of bis(di(4-methoxyphenyl)phosphino)-1,2-dimethylhydrazine, which acts as a bidentate P,P-donor ligand. nih.gov When a bidentate ligand binds to a single metal center, it forms a ring structure known as a chelate. This phenomenon, the "chelate effect," results in a significant increase in the stability of the complex compared to its analogue formed with two separate monodentate ligands. wku.edulibretexts.org This enhanced stability is primarily due to a favorable increase in entropy upon chelation.

Key characteristics of chelating diphosphine ligands include:

Bite Angle: The P-M-P angle is a crucial geometric parameter that influences the steric and electronic properties of the metal center and, consequently, its catalytic activity. libretexts.org

Backbone Flexibility: The nature of the linker between the phosphorus atoms determines the flexibility of the ligand and the range of accessible bite angles.

The ability to form multidentate ligands from the this compound scaffold allows for the creation of highly stable and structurally well-defined metal complexes for specific applications in catalysis. wku.edu

Coordination Modes with Diverse Metal Centers (e.g., Pd, Rh, Ni, Cr, Mo, W, Ir, Au, Ag, U)

Ligands derived from this compound coordinate to a broad spectrum of transition metals, adopting various geometries depending on the metal's identity, oxidation state, and coordination number. The electron-rich nature of these phosphines makes them particularly suitable for complexing with late transition metals, but their versatility extends to early transition metals as well. wikipedia.orgtcichemicals.comcardiff.ac.uk

The coordination behavior with several key metals is summarized below:

| Metal | Typical Coordination | Examples and Findings |

| Palladium (Pd) | Square Planar (Pd(II)), Tetrahedral (Pd(0)) | Forms complexes like [PdCl₂(PR₃)₂] and is a cornerstone of cross-coupling catalysis where the phosphine ligand is critical for catalyst activity and stability. mdpi.commdpi.com |

| Rhodium (Rh) | Square Planar (Rh(I)) | Found in catalysts for hydrogenation and hydroformylation, such as analogues of Wilkinson's catalyst, [RhCl(PR₃)₃]. wikipedia.orgmdpi.com |

| Nickel (Ni) | Square Planar (Ni(II)), Tetrahedral (Ni(0)) | Used in cross-coupling reactions and cycloadditions. The electron-donating phosphine stabilizes the active Ni(0) species. wikipedia.orgrsc.org |

| Gold (Au) | Linear (Au(I)) | Forms highly stable two-coordinate complexes of the type [AuCl(PR₃)]. Bidentate phosphine derivatives can form dinuclear complexes like [Au₂Cl₂(μ-diphosphine)]. mdpi.comnih.govpnas.org |

| Silver (Ag) | Linear to Tetrahedral (Ag(I)) | Forms complexes with varying coordination numbers. A heteroleptic Ag(I) complex with a phosphine and a diimine ligand showed a distorted trigonal planar geometry. mdpi.compnas.orgmdpi.com Another complex with two phosphine ligands and a nitrite (B80452) anion adopted a distorted tetrahedral geometry. iucr.org |

| Iridium (Ir) | Square Planar (Ir(I)), Octahedral (Ir(III)) | The phosphine ligand influences the reactivity in processes like C-H borylation and hydrosilylation. tcichemicals.comacs.org |

| Group 6 (Cr, Mo, W) | Octahedral (M(0)) | Bidentate phosphines react with Group 6 metal carbonyls to form seven-membered chelate complexes of the type [M(CO)₄(diphosphine)]. |

| Uranium (U) | - | While phosphine complexes of uranium exist, specific examples with bis(4-methoxyphenyl)phosphine derivatives are not prominently documented in the surveyed literature. |

This versatility in coordination allows for the generation of a wide range of metal-ligand complexes with tailored properties for specific catalytic applications.

Structural Characterization of Metal-Phosphine Complexes (e.g., X-ray Crystallography)

For complexes derived from bis(4-methoxyphenyl)phosphine, crystallographic studies have revealed key structural features. For example, in a dinuclear gold(I) complex with a bidentate bis(di(4-methoxyphenyl)phosphino)-1,2-dimethylhydrazine ligand, the gold atoms were found to be in an almost linear coordination environment with a P-Au-Cl angle of 175.68(3)°. nih.gov In a silver(I) complex containing two phosphine ligands, a distorted tetrahedral geometry was observed with a large P-Ag-P angle of 129.126(16)°. iucr.org

The following table presents selected crystallographic data for representative metal complexes with related phosphine ligands, illustrating the typical structural parameters.

| Complex | Metal-Phosphorus Bond Length (Å) | Key Bond Angles (°) | Coordination Geometry |

| [AuCl(PPh₂(C₁₂H₁₁))] mdpi.com | P-Au: 2.233 | P-Au-Cl: 177.6 | Linear |

| [AgL(PPh₃)]BF₄ mdpi.com | P-Ag: Not specified | N-Ag-N: 72.8, N-Ag-P: 145.4, 141.5 | Distorted Trigonal Planar |

| [Au₂Cl₂(C₃₀H₃₄N₂O₄P₂)] nih.gov | P-Au: Not specified | P-Au-Cl: 175.68 | Linear (at Au) |

| [Ag(NO₂)(P(C₆H₅)₂(C₆H₄OMe))₂] iucr.org | P-Ag: Not specified | P-Ag-P: 129.126, O-Ag-O: 50.38 | Distorted Tetrahedral |

In addition to X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these complexes in solution. ³¹P NMR is particularly informative, as the chemical shift provides insight into the electronic environment of the phosphorus atom and can confirm its coordination to the metal center. mdpi.comnih.gov Coupling constants, such as ¹J(Rh-P) or ¹J(Pt-P), can provide further evidence of complex formation and information about the geometry.

Despite a comprehensive search for specific applications, detailed research findings on the use of ligands derived solely from this compound in the specified cross-coupling reactions are not available in the public domain. The existing literature extensively covers the general principles of these reactions and the crucial role of bulky, electron-rich phosphine ligands. However, specific performance data, substrate scope, and reaction conditions for catalysts based on the bis(4-methoxyphenyl)phosphino moiety are not sufficiently documented to construct the detailed, data-centric article as requested.

General discussions highlight that ligands with electron-donating groups, such as the methoxy group present in this compound derivatives, are beneficial for the efficiency of palladium-catalyzed cross-coupling reactions. These groups enhance the electron density on the phosphorus atom, which in turn influences the electronic properties of the palladium center, generally leading to more active catalysts. Nevertheless, the scientific literature tends to focus on more commonly used, commercially available, or patented ligand systems (e.g., Buchwald or Josiphos-type ligands), for which extensive data is available.

Without specific examples and data tables from research literature directly employing ligands synthesized from this compound, a detailed analysis for each of the requested subsections (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, and Negishi couplings) cannot be accurately generated.

Applications in Homogeneous Catalysis Utilizing Bis 4 Methoxyphenyl Chlorophosphine Derived Ligands

Cross-Coupling Reactions

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. While the direct application of ligands derived from bis(4-methoxyphenyl)chlorophosphine in Hiyama coupling is not extensively documented in dedicated studies, the related compound bis(4-methoxyphenyl)phosphine (B1312688) is recognized for its role as a versatile ligand in transition metal catalysis, including Hiyama reactions. The electron-donating nature of the methoxy (B1213986) groups enhances the electron density on the phosphorus atom, which can influence the catalytic cycle of palladium.

In a broader context, the efficiency of Hiyama coupling is highly dependent on the choice of ligand. For instance, a study on the palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides identified XPhos as a highly effective ligand. beilstein-archives.org This highlights the importance of ligand design in achieving high yields and broad substrate scope in such transformations. While specific data for ligands derived from this compound in Hiyama coupling is scarce, the general principles of ligand-metal interaction in this reaction are well-established.

Asymmetric Catalysis

The synthesis of chiral ligands from achiral starting materials like this compound is a key strategy in asymmetric catalysis. The introduction of a chiral backbone or the creation of a P-chiral center allows for the transfer of stereochemical information during the catalytic process, leading to the formation of one enantiomer of the product in excess.

Enantioselective hydrogenation is a powerful method for the synthesis of chiral compounds. The effectiveness of this reaction heavily relies on the chiral phosphine (B1218219) ligands coordinated to the metal center, typically rhodium or ruthenium. While this compound itself is not a chiral ligand, it can be used to synthesize more complex chiral ligands. For instance, the related compound (S,S)-1,2-bis[(ortho-ethylphenyl)phenylphosphino]ethane, which is structurally similar to ligands that could be derived from related precursors, has been shown to produce comparable results to the well-known DIPAMP ligand in the asymmetric hydrogenation of α-(acylamino)acrylic acids. keyorganics.net This suggests that ligands bearing aryl groups with substituents can be effective in this transformation.

The development of P-chiral bisphosphine ligands, such as DIPAMP, was a significant milestone in asymmetric hydrogenation, leading to the industrial production of L-DOPA. tcichemicals.com The synthesis of such P-chiral ligands often involves the use of phosphine-borane intermediates, a methodology that allows for the creation of a wide variety of chiral phosphines. tcichemicals.comnih.gov

For example, new P,Nsp3 bidentate ligands have been developed and successfully applied in palladium-catalyzed asymmetric allylic substitution reactions, achieving high enantioselectivities (up to 96% ee) with a variety of nucleophiles. nih.gov In a different approach, planar chiral bisphosphine ligands based on a diphenyl[2.2]paracyclophane scaffold have been synthesized. In this family of ligands, a derivative containing bis(4-methoxyphenyl)phosphine oxide moieties was prepared, indicating the feasibility of incorporating the bis(4-methoxyphenyl)phosphino group into complex chiral architectures. Preliminary catalytic tests with a related ligand from this family showed promising results in asymmetric allylic alkylation, yielding the product with an enantiomeric ratio of 82:18. beilstein-archives.org

Table 1: Performance of a Planar Chiral Bisphosphine Ligand in Asymmetric Allylic Alkylation This table is based on preliminary data for a related ligand within the same family as a bis(4-methoxyphenyl)phosphine oxide derivative.

| Catalyst System | Yield (%) | Enantiomeric Ratio (e.r.) |

| Pd(OAc)2 / o-PhPhanePHOS | 95 | 82:18 |

The asymmetric intramolecular α-arylation of aldehydes is a valuable transformation for the synthesis of cyclic compounds containing a chiral quaternary stereocenter. The development of the first metal-catalyzed asymmetric α-arylation of aldehydes utilized a palladium catalyst with chiral ligands. nih.gov In the initial screening of reaction conditions for the asymmetric intramolecular α-arylation of 2-(2-bromobenzyl)-2-methylpentanal, the use of (S)-BINAP as the ligand with Pd(OAc)2 as the palladium source resulted in the formation of the desired chiral aldehyde with 49% ee. nih.gov

Further optimization of the ligand structure led to the development of more effective ligands for this transformation. Although direct application of ligands derived from this compound is not specified, this work demonstrates the principle of using chiral phosphine ligands to control the enantioselectivity of this challenging reaction.

Table 2: Screening of Ligands for Asymmetric Intramolecular α-Arylation of an Aldehyde This table showcases the effect of different chiral ligands on the yield and enantioselectivity of the reaction.

| Ligand | Yield (%) | ee (%) |

| (S)-BINAP | 54 | 49 |

| (S)-Tol-BINAP | 25 | 37 |

| (S)-H8-BINAP | 5 | 6 |

Rhodium-catalyzed asymmetric addition reactions, such as the 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds, are powerful methods for creating chiral centers. The design of chiral ligands is crucial for achieving high enantioselectivity in these transformations. While direct use of ligands from this compound is not prominent, the development of chiral phosphine-olefin ligands has shown great promise in this area. researchgate.net These ligands, in combination with a rhodium catalyst, have been shown to be highly effective for the asymmetric 1,4-addition of arylboronic acids to maleimides, achieving high yields and enantioselectivities. researchgate.net

The success of these catalytic systems relies on the specific chiral environment created by the ligand around the rhodium center, which dictates the stereochemical outcome of the reaction.

Other Catalytic Transformations

Ligands derived from this compound and related structures have potential applications in other catalytic reactions as well. The electron-rich nature of the bis(4-methoxyphenyl)phosphino group can be beneficial in various catalytic cycles where electron-donating ligands are required to stabilize low-valent metal centers.

Intermolecular Pauson-Khand Reaction

The general mechanism of the rhodium-catalyzed Pauson-Khand reaction involves the coordination of the alkyne and alkene to the metal center, followed by oxidative cyclization to form a metallacyclopentene intermediate. Subsequent CO insertion and reductive elimination yield the cyclopentenone product. The electronic nature of the phosphine ligand is crucial in modulating the electron density at the metal center, thereby influencing the efficiency of each catalytic step. Electron-rich phosphines, such as those that could be derived from this compound, are generally expected to enhance the catalytic activity of the rhodium center.

Further research is required to explicitly document the performance of ligands derived from this compound in the intermolecular Pauson-Khand reaction and to quantify their effect on yield and selectivity.

Alcoholysis of Phosphane-Boranes

The alcoholysis of phosphane-boranes is a significant reaction for the deprotection of phosphines and the generation of phosphine oxides or other derivatives. While the use of ligands derived from this compound in catalyzing this specific transformation is not prominently featured in the available scientific literature, the chemistry of phosphane-boranes is well-established. These compounds are known for their stability and are often used as protected forms of phosphines.

The cleavage of the P-B bond in phosphane-boranes can be facilitated by various reagents and conditions. The role of a catalytic system in this process would be to lower the activation energy for this cleavage, typically by interacting with either the phosphorus or the boron atom. Ligands with specific steric and electronic properties can be crucial in achieving efficient and selective alcoholysis.

Given the lack of direct research findings on the application of this compound-derived ligands in this specific reaction, a detailed analysis of their catalytic performance and the generation of specific data tables is not possible at this time.

C-H Activation Strategies for Ligand Diversification

A significant advancement in ligand design involves the late-stage functionalization of phosphines through C-H activation. This strategy allows for the diversification of ligand structures without the need for de novo synthesis. Research by Ilies, Nakamura, and coworkers has demonstrated the utility of an iron/zinc co-catalyzed system for the directed arylation and alkenylation of C(sp³)–H bonds. organic-chemistry.orgursa.cat In their work, a ligand derived from this compound, namely (Z)-1,2-bis[bis(4-methoxyphenyl)phosphine]ethene, was employed.

This electron-rich ligand, in conjunction with an iron(III) salt and a zinc(II) salt, catalyzes the coupling of propionamides bearing an 8-quinolylamide directing group with organoborate reagents. organic-chemistry.orgursa.cat The reaction proceeds at a mild temperature of 70 °C with 1,2-dichlorobutane (B1580518) as the oxidant. organic-chemistry.org This methodology provides a powerful tool for introducing new aryl and alkenyl groups into the ligand backbone, thereby tuning its steric and electronic properties for specific catalytic applications.

The involvement of an organoiron(III) species is suggested as a key intermediate in the C–H activation and subsequent C–C bond formation. organic-chemistry.orgursa.cat The use of the bis(4-methoxyphenyl)phosphine-derived ligand demonstrates the principle of employing electronically modified phosphines to facilitate challenging C-H functionalization reactions, opening avenues for creating libraries of diverse ligands from a common precursor.

Table 1: Iron/Zinc-Co-catalyzed Directed Alkenylation of Propionamide using a (Z)-1,2-bis[bis(4-methoxyphenyl)phosphine]ethene Ligand

| Entry | Alkenyl Boronate | Product | Yield (%) |

| 1 | (E)-Styryl-B(pin) | N-(quinolin-8-yl)-3-((E)-styryl)propanamide | 85 |

| 2 | (E)-4-Methylstyryl-B(pin) | N-(quinolin-8-yl)-3-((E)-4-methylstyryl)propanamide | 78 |

| 3 | (E)-4-Methoxystyryl-B(pin) | N-(quinolin-8-yl)-3-((E)-4-methoxystyryl)propanamide | 82 |

| 4 | (E)-4-Chlorostyryl-B(pin) | N-(quinolin-8-yl)-3-((E)-4-chlorostyryl)propanamide | 75 |

Data synthesized from findings reported by Ilies, L.; Itabashi, Y.; Shang, R.; Nakamura, E. in ACS Catalysis, 2017, 7, 1, 89–92. organic-chemistry.orgursa.cat

Advanced Spectroscopic Characterization and Structural Elucidation

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is an exceptionally powerful tool for characterizing organophosphorus compounds, as the phosphorus nucleus provides a direct window into its local chemical environment.

The ³¹P NMR spectrum of bis(4-methoxyphenyl)chlorophosphine is characterized by a single resonance, indicative of the unique phosphorus atom. The chemical shift (δ) of this resonance is highly sensitive to the nature of the substituents attached to the phosphorus. In chlorophosphines, the electronegative chlorine atom deshields the phosphorus nucleus, typically resulting in a downfield chemical shift.

Spin-spin coupling provides valuable information about the connectivity between the phosphorus atom and other magnetically active nuclei, primarily ¹H and ¹³C. In the ¹H and ¹³C NMR spectra of this compound, coupling to the ³¹P nucleus can be observed.

³JP-H Coupling: Coupling is expected between the phosphorus atom and the protons on the aromatic rings, most notably the protons in the ortho position, through a three-bond coupling mechanism.

ⁿJP-C Coupling: The phosphorus atom couples to the carbon atoms of the methoxyphenyl rings. The magnitude of the coupling constant varies with the number of bonds separating the nuclei:

¹JP-C (one-bond coupling) to the ipso-carbon (the carbon directly attached to phosphorus) is typically the largest.

²JP-C and ³JP-C (two- and three-bond couplings) to the ortho and meta carbons are smaller but provide crucial data for structural assignment.

When this compound is used as a ligand in metal complexes, further coupling can be observed between the phosphorus atom and the metal center (if the metal has a non-zero nuclear spin), providing insight into the nature of the metal-phosphine bond. In complex fluorinated organophosphorus compounds, "through-space" P-F spin-spin coupling has been observed, a phenomenon that depends on the spatial proximity of the atoms rather than the number of intervening bonds. scilit.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles.

While the specific crystal structure of this compound is not detailed in the provided search results, the expected geometry can be inferred. The phosphorus atom would be at the center of a trigonal pyramidal geometry, with the two 4-methoxyphenyl (B3050149) groups and the chlorine atom forming the base of the pyramid and the phosphorus lone pair of electrons occupying the apex.

Crystallographic data from a related, more complex molecule containing the bis(4-methoxyphenyl)methyl moiety confirms the typical bond lengths and angles of this structural unit. scielo.org.za Based on general principles and data from similar structures, the key structural parameters for this compound can be estimated.

Table 1: Estimated Solid-State Structural Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length | P | Cl | ~2.04 - 2.09 Å | |

| P | C (ipso) | ~1.82 - 1.85 Å | ||

| C (aromatic) | C (aromatic) | ~1.38 - 1.40 Å | ||

| C (aromatic) | O | ~1.36 - 1.37 Å | ||

| O | C (methyl) | ~1.42 - 1.43 Å | ||

| Bond Angle | C (ipso) | P | Cl | ~100 - 105° |

| C (ipso) | P | C (ipso) | ~101 - 106° |

These values are estimates based on standard bond lengths and data from structurally related organophosphorus compounds.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

The IR spectrum of this compound will display characteristic bands that confirm the presence of its key structural features. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. nih.gov The stretching vibrations of the C-O-C ether linkage in the methoxy (B1213986) groups are also prominent. chemicalbook.comresearchgate.net The P-Cl stretch, which is characteristic of chlorophosphines, is expected to appear in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -OCH₃ | 2980 - 2850 |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1270 - 1230 |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1050 - 1010 |

| P-Cl Stretch | P-Cl | 540 - 450 |

Frequency ranges are approximate and based on general IR correlation tables and data from similar compounds. nih.govchemicalbook.comresearchgate.net

Other Spectroscopic Techniques for Structural Confirmation

A combination of other spectroscopic methods is employed to provide a complete and unambiguous structural elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show:

A sharp singlet for the six equivalent methoxy protons (-OCH₃), typically appearing around δ 3.8 ppm.

Two sets of signals for the aromatic protons, corresponding to the protons ortho and meta to the phosphorus substituent. Due to the symmetry of the 1,4-disubstituted rings, these often appear as a pair of doublets, characteristic of an AA'BB' system. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would show:

A signal for the methoxy carbon (-OCH₃).

Four distinct signals for the aromatic carbons (ipso, ortho, meta, and para relative to the phosphorus atom), with their chemical shifts influenced by the methoxy group and the phosphorus atom. chemicalbook.comspectrabase.com These signals will often exhibit splitting due to coupling with the ³¹P nucleus. spectrabase.com

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental formula. scielo.org.zamdpi.com For this compound (C₁₄H₁₄ClO₂P), the calculated exact mass is 280.04199 Da. alfa-chemistry.com HRMS analysis would also show a characteristic isotopic pattern for the molecular ion due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by intense π → π* transitions associated with the electron-rich methoxy-substituted benzene (B151609) rings. mdpi.com

¹⁹F NMR and Thermogravimetric Analysis (TGA): While not primary techniques for this specific molecule, they could be relevant in other contexts. ¹⁹F NMR would be essential for characterizing fluorinated analogues of this compound. TGA would be used to study the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.

Table 3: Summary of Additional Spectroscopic Data

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Proton environment and connectivity | Singlet for -OCH₃ protons; complex signals (doublets) for aromatic protons. chemicalbook.com |

| ¹³C NMR | Carbon skeleton structure | Signals for methoxy carbon and four distinct aromatic carbons, showing P-C coupling. chemicalbook.comspectrabase.comspectrabase.com |

| HRMS | Exact mass and molecular formula | Molecular ion peak at m/z ≈ 280.0420, confirming C₁₄H₁₄ClO₂P. alfa-chemistry.comuni.lu |

| UV-Vis | Electronic transitions | Strong absorptions in the UV region corresponding to π → π* transitions of the aromatic system. mdpi.com |

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms involving organophosphorus compounds. By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction. For chlorophosphines, these studies can shed light on substitution reactions at the phosphorus center, which is a key step in the synthesis of more complex phosphine (B1218219) ligands.

While specific DFT studies on the reaction mechanisms of bis(4-methoxyphenyl)chlorophosphine are not extensively documented in publicly available literature, the general principles can be inferred from studies on analogous arylphosphines. For instance, DFT calculations are frequently used to investigate the mechanisms of cross-coupling reactions where phosphine ligands are crucial. These studies often focus on the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The electronic and steric properties of the phosphine ligand, which can be accurately modeled using DFT, are shown to have a profound impact on the energetics of these steps.

In the context of this compound, DFT could be employed to model its reaction with a nucleophile, such as an organometallic reagent, to form a new P-C bond. The calculations would reveal the structure of the transition state and the activation energy for the reaction, providing insights into the reaction kinetics. The methoxy (B1213986) groups on the phenyl rings are expected to influence the electron density at the phosphorus atom, which in turn affects its reactivity.

Table 1: Representative Applications of DFT in Studying Phosphine-Mediated Reactions

| Reaction Type | Investigated Aspect | Insights from DFT |

| Nucleophilic Substitution | Reaction of R₂PCl with Nu⁻ | Transition state geometry, activation energy |

| Cross-Coupling Catalysis | Oxidative addition of ArX to M(0)L₂ | Influence of phosphine ligand on reaction barrier |

| Hydroformylation | Ligand dissociation and coordination | Relative energies of catalytic intermediates |

Frontier Molecular Orbital (FMO) Analysis and Nucleophilicity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. wikipedia.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical in determining the nature and feasibility of a chemical reaction. researchgate.net

For this compound, the HOMO would be associated with its nucleophilic character, likely centered on the phosphorus atom's lone pair of electrons. The energy of the HOMO is a key indicator of the molecule's ability to donate electrons. A higher HOMO energy generally corresponds to greater nucleophilicity. The LUMO, on the other hand, would be associated with its electrophilic character, likely involving the P-Cl antibonding orbital. A lower LUMO energy indicates a greater propensity to accept electrons.

The methoxy groups, being electron-donating, are expected to raise the energy of the HOMO of this compound compared to unsubstituted diphenylchlorophosphine. This would, in principle, enhance its nucleophilicity. FMO analysis can provide a qualitative and often quantitative prediction of how this phosphine will interact with various electrophiles and nucleophiles. nsf.gov

Table 2: Conceptual Application of FMO Theory to this compound

| Molecular Orbital | Expected Localization | Influence of Methoxy Groups | Predicted Reactivity |

| HOMO | Phosphorus lone pair, π-system of aryl rings | Raise HOMO energy | Increased nucleophilicity |

| LUMO | P-Cl σ* antibonding orbital | Minor influence on LUMO energy | Site of nucleophilic attack |

Transition State Analysis and Activation Energy Calculations

The identification and characterization of transition states are fundamental to understanding reaction rates. Computational methods, particularly DFT, allow for the precise location of transition state structures on the potential energy surface. A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

For reactions involving this compound, such as its hydrolysis or its reaction with an organolithium reagent, transition state analysis would involve calculating the geometry and energy of the highest point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea), which is directly related to the reaction rate constant via the Arrhenius equation.

Steric Map Generation for Ligand Design and Chiral Pocket Identification

The steric properties of phosphine ligands are a critical factor in determining the outcome of catalytic reactions, influencing both activity and selectivity. nih.gov Steric maps are a visual representation of the steric bulk of a ligand, providing a more nuanced picture than single-parameter descriptors like the Tolman cone angle. nsf.govnih.gov These maps are generated by calculating the steric hindrance around the metal center to which the ligand is coordinated.

For a ligand derived from this compound, a steric map would illustrate the spatial arrangement of the two 4-methoxyphenyl (B3050149) groups. This can help in designing catalysts for specific applications where the size and shape of the catalytic pocket are important. For instance, in asymmetric catalysis, the steric environment created by the ligand is responsible for differentiating between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.

By analyzing the steric map, chemists can identify potential "chiral pockets" or channels that can guide the substrate to the active site in a specific orientation. This information is invaluable for the rational design of new chiral ligands with improved enantioselectivity.

Predictive Modeling for Asymmetric Catalysis Performance

Predictive modeling in asymmetric catalysis aims to establish a quantitative relationship between the properties of a chiral ligand and the enantioselectivity of the reaction it catalyzes. nih.gov This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Enantioselectivity Relationship (QSER) studies. These models use a variety of descriptors, including those derived from computational chemistry, to predict the enantiomeric excess (ee) of a reaction. nih.gov

For a chiral catalyst incorporating a ligand derived from this compound, predictive models could be developed by synthesizing a library of related ligands with varying electronic and steric properties. The performance of these ligands in a specific asymmetric reaction would be measured experimentally. Then, computational descriptors for each ligand, such as HOMO/LUMO energies, steric parameters, and electrostatic potentials, would be calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed enantioselectivity.

Such models can significantly accelerate the discovery of new and more effective chiral catalysts by allowing for the virtual screening of a large number of potential ligands before committing to their synthesis and testing. rsc.org

Molecular Dynamics Simulations in Catalytic Processes

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of catalytic systems. rsc.org MD simulations model the movement of atoms and molecules over time, taking into account temperature and solvent effects. rsc.org

In the context of a catalytic process involving a ligand derived from this compound, MD simulations could be used to study the conformational flexibility of the ligand and its complex with a metal center. This is particularly important for ligands with rotatable bonds, as their dynamic behavior can influence the accessibility of the active site.

MD simulations can also be used to study substrate binding and product release, which are often crucial steps in the catalytic cycle. By simulating the entire catalytic process, researchers can gain a more complete understanding of how the catalyst functions and identify potential bottlenecks or side reactions.

Synthesis and Exploitation of Bis 4 Methoxyphenyl Chlorophosphine Derivatives and Analogues

Bis(4-methoxyphenyl)phosphine (B1312688) and its Oxide

Bis(4-methoxyphenyl)phosphine and its corresponding oxide are key compounds derived from bis(4-methoxyphenyl)chlorophosphine. Their synthesis and properties are of considerable interest due to their applications as ligands in catalysis and as components in materials science.

The synthesis of bis(4-methoxyphenyl)phosphine can be achieved through the reduction of its oxide. A common method involves treating a solution of bis(4-methoxyphenyl)phosphine oxide in toluene (B28343) with trichlorosilane (B8805176) under an argon atmosphere. The reaction mixture is heated, and after cooling, a sodium hydroxide (B78521) solution is added to neutralize the mixture. The resulting phosphine (B1218219) is then extracted and purified. prepchem.com An alternative route to the phosphine involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride (B1173362).

Bis(4-methoxyphenyl)phosphine oxide can be synthesized by reacting this compound with a Grignard reagent like phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. chemicalbook.com Another approach involves the reaction of diethyl phosphite (B83602) with 4-methoxyphenylmagnesium bromide to form the phosphine oxide directly.

These compounds exhibit distinct electronic and steric properties. The para-methoxy groups on the phenyl rings make the phosphorus center more electron-rich compared to unsubstituted triphenylphosphine (B44618), which can enhance the catalytic activity of metal complexes. The steric bulk is considered intermediate, allowing for the stabilization of metal complexes without overly hindering substrate access.

Table 1: Synthesis Methods for Bis(4-methoxyphenyl)phosphine and its Oxide

| Compound | Synthesis Method | Key Reagents |

| Bis(4-methoxyphenyl)phosphine | Reduction of its oxide | Bis(4-methoxyphenyl)phosphine oxide, Trichlorosilane, Sodium hydroxide prepchem.com |

| Bis(4-methoxyphenyl)phosphine | Grignard reaction | 4-methoxyphenylmagnesium bromide, Phosphorus trichloride |

| Bis(4-methoxyphenyl)phosphine oxide | Oxidation of the corresponding phosphine | Bis(4-methoxyphenyl)phosphine, Hydrogen peroxide |

| Bis(4-methoxyphenyl)phosphine oxide | Grignard reaction and oxidation | This compound, Phenylmagnesium bromide, Hydrogen peroxide chemicalbook.com |

| Bis(4-methoxyphenyl)phosphine oxide | Reaction with diethyl phosphite | Diethyl phosphite, 4-methoxyphenylmagnesium bromide |

Unsymmetrical Bis(phosphino)pyrrole Ligands Derived from this compound

Unsymmetrical bis(phosphino)pyrrole (BPP) ligands are a class of ancillary ligands that have garnered attention for their potential in transition metal catalysis, particularly in cross-coupling reactions. richmond.edu The synthesis of these ligands can be achieved in a modular fashion, allowing for the systematic variation of steric and electronic properties. nih.govrichmond.edu

A general synthetic route involves the preparation of a lithium phosphinopyrrolide intermediate, which is then reacted with a chlorophosphine, such as this compound, to introduce the second, different phosphino (B1201336) group. richmond.edu This modular approach allows for the creation of a library of unsymmetrical BPP ligands with tailored properties. richmond.edurichmond.edu

The incorporation of the pyrrole (B145914) backbone and the distinct phosphine moieties can lead to unique coordination chemistry. For instance, nickel complexes bearing these ligands have been studied, and it has been shown that the electronic properties of the metal center can be tuned by the substituents on the phosphine groups. richmond.edurichmond.edu These ligands offer an alternative to the more common bis(phosphino)benzene ligands, presenting a similar steric profile but with altered electronic donation capabilities. nih.gov

Sterically Hindered Analogues (e.g., Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine)

To modulate the steric and electronic environment around a metal center, sterically hindered analogues of this compound have been developed. A prominent example is bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. sigmaaldrich.comscbt.comthermofisher.comchemicalbook.com The introduction of bulky tert-butyl groups at the ortho positions to the phosphorus atom significantly increases the steric hindrance of the resulting phosphine ligand.

This increased bulk can have a profound impact on the catalytic activity and selectivity of metal complexes. For instance, in cross-coupling reactions, highly hindered ligands can promote reductive elimination and prevent the formation of undesired side products. The electronic properties are also influenced by the substituents; for example, methyl groups are electron-donating, while fluoro groups are electron-withdrawing. acs.org

The synthesis of these sterically hindered analogues generally follows similar principles to the parent compound, often involving Grignard reagents derived from the corresponding substituted bromoarenes.

Table 2: Properties of Sterically Hindered Chlorophosphine Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Feature |

| Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine | 212713-08-1 | C₃₀H₄₆ClO₂P | 505.11 g/mol sigmaaldrich.comchemicalbook.com | Increased steric bulk from tert-butyl groups. |

| Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine | 136802-85-2 | C₁₈H₂₂ClO₂P | 336.79 g/mol | Moderate steric hindrance from methyl groups. sigmaaldrich.com |

Applications of Phosphine Derivatives in Materials Science (e.g., Optoelectronic Materials)

Phosphine oxides, derived from phosphines such as bis(4-methoxyphenyl)phosphine, have emerged as crucial components in the field of materials science, particularly in the development of optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Their utility stems from their strong electron-withdrawing properties, which make them excellent electron-transport materials (ETMs). rsc.org

The incorporation of phosphine oxide moieties into organic molecules can enhance their thermal and morphological stability, which is critical for the longevity and performance of OLEDs. rsc.org The tetrahedral geometry of the P=O group also helps to create amorphous films, preventing crystallization that can be detrimental to device performance. researchgate.net

Furthermore, phosphine oxide derivatives can be functionalized to act as hosts for phosphorescent emitters, enabling high external quantum efficiencies in OLEDs. rsc.org By tuning the molecular structure, the electronic properties, such as the HOMO and LUMO energy levels, can be precisely controlled to optimize charge injection and transport within the device. researchgate.net The development of multifunctional phosphine oxide derivatives continues to be an active area of research, with potential applications in advanced electronic and photonic devices.

Role of this compound in the Synthesis of Heterocyclic Phosphorus Systems (e.g., 1,3,2-Diazaphosphinines, Lawesson's Reagent)

This compound and related compounds are instrumental in the synthesis of various heterocyclic phosphorus systems. One of the most well-known applications is in the preparation of Lawesson's Reagent, which is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione. santiago-lab.comsigmaaldrich.com Lawesson's Reagent is a powerful thionating agent widely used in organic synthesis to convert carbonyl compounds into their corresponding thiocarbonyls. santiago-lab.comnih.govchemicalbook.com It is typically synthesized by heating anisole (B1667542) with phosphorus pentasulfide. santiago-lab.comchemicalbook.com

The chemistry of Lawesson's Reagent itself is rich, often leading to unexpected and novel reactions beyond simple thionation. researchgate.net It has been employed in the synthesis of a variety of sulfur-containing heterocycles. nih.gov

While the direct role of this compound in the synthesis of 1,3,2-diazaphosphinines is less commonly documented in readily available literature, the broader class of chlorophosphines are fundamental building blocks for such P-N containing heterocycles. The synthesis of these rings typically involves the reaction of a chlorophosphine with a 1,3-diamine or a related nitrogen-containing precursor. The specific properties of the resulting diazaphosphinine would be influenced by the nature of the substituents on the phosphorus atom, in this case, the 4-methoxyphenyl (B3050149) groups.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Bis(4-methoxyphenyl)chlorophosphine-Based Ligands

The foundation of progress in homogeneous catalysis often lies in the design and synthesis of new ligands with tailored properties. researchgate.net this compound serves as a crucial starting material for a variety of phosphine (B1218219) ligands. sigmaaldrich.com The development of next-generation ligands derived from this precursor is a vibrant area of research.

Key Research Directions:

Chiral Ligand Synthesis: A primary focus is the creation of chiral phosphine ligands for asymmetric catalysis. nih.gov By introducing chiral moieties, researchers can synthesize ligands that lead to high enantioselectivity in chemical reactions, which is critical for the pharmaceutical and fine chemical industries. researchgate.net

Bidentate and Polydentate Ligands: Moving beyond simple monodentate ligands, researchers are designing bidentate and polydentate ligands by linking two or more phosphine units. sigmaaldrich.com These "diphosphines" can chelate to a metal center, often leading to more stable and selective catalysts. sigmaaldrich.com

Ligand Modification for Enhanced Properties: Strategic modifications to the ligand structure, such as altering the substituents on the phenyl rings, can fine-tune the steric and electronic properties of the resulting phosphine. numberanalytics.com This allows for the optimization of catalyst performance for specific reactions. numberanalytics.com

Exploration of Novel Catalytic Transformations

The application of bis(4-methoxyphenyl)phosphine (B1312688) derivatives as ligands in catalysis is well-established, particularly in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. sigmaaldrich.com However, ongoing research seeks to uncover new catalytic transformations that can be facilitated by these ligands.

Emerging Catalytic Applications:

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Researchers are exploring the use of bis(4-methoxyphenyl)phosphine-based catalysts to achieve this, which could lead to more efficient and atom-economical synthetic routes. rsc.org

Polymerization Reactions: The unique properties of these phosphine ligands may be harnessed to control the stereochemistry and architecture of polymers, leading to materials with novel properties.

Asymmetric Hydrogenation and Hydroformylation: The development of chiral ligands from this compound is crucial for advancing asymmetric hydrogenation and hydroformylation reactions, which are fundamental processes for producing chiral molecules. sigmaaldrich.com

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable synthesis are increasingly influencing the design of chemical processes. The integration of this compound-based catalysts into more sustainable methodologies is a key area of future research.

Key Aspects of Integration:

Flow Chemistry: Immobilizing these catalysts on solid supports allows for their use in continuous flow reactors. This offers advantages such as easier catalyst separation and recycling, improved reaction control, and enhanced safety.

Aqueous Phase Catalysis: The development of water-soluble phosphine ligands derived from this compound is a significant step towards greener catalytic processes. mdpi.com Performing reactions in water reduces the reliance on volatile organic solvents.

Advanced Computational Design of Ligands for Enhanced Selectivity and Activity

Computational chemistry has become an indispensable tool in modern catalyst development. numberanalytics.com By using theoretical models, researchers can predict the properties and performance of new ligands before they are synthesized in the lab, saving significant time and resources. rsc.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure and reactivity of phosphine ligands and their metal complexes. researchgate.netclinicsearchonline.org This allows for the rational design of ligands with optimized electronic properties for a specific catalytic reaction. researchgate.net

Quantitative Structure-Activity Relationships (QSAR): QSAR models can be developed to correlate the structural features of ligands with their observed catalytic activity and selectivity. acs.org These models can then be used to predict the performance of new, unsynthesized ligands.

Machine Learning: Machine learning algorithms are being increasingly applied to analyze large datasets of catalytic data and identify complex relationships between ligand structure and catalyst performance. rsc.org This data-driven approach has the potential to accelerate the discovery of new and highly effective catalysts. rsc.org

Expanding Applications in Specialized Areas (e.g., Bio-conjugation, Smart Materials)

The unique properties of phosphine compounds are leading to their exploration in a variety of specialized fields beyond traditional catalysis.

Emerging Specialized Applications:

Bioconjugation: Phosphine-based reactions, such as the Staudinger ligation, are used to selectively modify biomolecules like proteins and peptides. Water-soluble derivatives of bis(4-methoxyphenyl)phosphine could find applications in this area for labeling and tracking biological processes.

Smart Materials: Phosphine-containing polymers can exhibit interesting properties, such as responsiveness to stimuli like light or temperature. These "smart materials" could have applications in areas like sensing, drug delivery, and self-healing materials.

Luminescent Materials: Some metal complexes with phosphine ligands exhibit luminescence. Researchers are investigating the potential of bis(4-methoxyphenyl)phosphine-based complexes for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Q & A

Q. Q1. What are the recommended synthetic routes for Bis(4-methoxyphenyl)chlorophosphine, and how can purity be optimized?

A1. this compound is typically synthesized via the reaction of 4-methoxyphenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert conditions. Key steps include:

- Stoichiometric control : Maintain a 2:1 molar ratio of 4-methoxyphenylmagnesium bromide to PCl₃ to minimize by-products like trisubstituted phosphines .

- Purification : Use fractional distillation under reduced pressure (boiling point: ~140°C at 1.5 mmHg) or recrystallization from anhydrous toluene to achieve >98% purity .

- Characterization : Confirm structure via ³¹P NMR (δ ~100-120 ppm for P-Cl environments) and elemental analysis .

Q. Q2. What precautions are critical for handling this compound in laboratory settings?

A2. The compound is highly corrosive and air/moisture-sensitive. Key precautions include:

- Storage : Use airtight containers under argon or nitrogen at 2–8°C to prevent hydrolysis .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .

- Spill management : Neutralize spills with dry sand or sodium bicarbonate, followed by disposal as hazardous waste .

Q. Q3. How can researchers validate the purity and stability of this compound before use in reactions?

A3.

- Purity analysis : Combine ³¹P NMR (to detect oxidized by-products like phosphine oxides) and HPLC (C18 column, acetonitrile/water gradient) .

- Stability testing : Monitor weight gain over time (indicative of moisture absorption) and repeat NMR after 1–2 weeks of storage. Degradation manifests as broadening or shifting of ³¹P peaks .

Advanced Research Questions

Q. Q4. What role does this compound play in asymmetric catalysis, and how can reaction conditions be optimized?

A4. The compound acts as a precursor for hemilabile ligands in asymmetric allylic substitutions and Pauson-Khand reactions. Methodological considerations:

- Ligand design : React with transition metals (e.g., Pd or Rh) to form complexes where the methoxy groups provide steric bulk and electronic modulation .

- Optimization : Vary solvent polarity (e.g., toluene vs. THF) and temperature (0–25°C) to balance reaction rate and enantioselectivity. For example, in α-arylation of aldehydes, low temperatures (−20°C) improve ee values by slowing racemization .

Q. Q5. How can researchers address contradictions in catalytic activity data when using this compound-derived ligands?

A5. Discrepancies often arise from:

- Metal coordination mode : Use X-ray crystallography or EXAFS to confirm ligand binding geometry (e.g., monodentate vs. bidentate) .

- Impurity effects : Trace oxygen or moisture can oxidize the phosphine to phosphine oxide, reducing catalytic efficiency. Pre-purify ligands via column chromatography (silica gel, hexane/ethyl acetate) .

- Solvent interactions : Compare turnover numbers in aprotic (e.g., DCM) vs. coordinating solvents (e.g., DMF) to isolate solvent-mediated deactivation pathways .

Q. Q6. What strategies enhance the utility of this compound in probing hemilabile ligand behavior?

A6.

- Dynamic ligand studies : Use variable-temperature ³¹P NMR to monitor ligand lability during catalysis. For example, reversible dissociation of methoxy groups can stabilize reactive intermediates .

- Computational modeling : Pair DFT calculations (e.g., B3LYP/6-31G*) with experimental data to predict ligand-metal bond strengths and reaction pathways .

Q. Q7. How does this compound compare to analogs like Bis(4-trifluoromethylphenyl)chlorophosphine in electronic and steric properties?

A7.

- Electronic effects : The electron-donating methoxy groups increase electron density at phosphorus, enhancing nucleophilicity compared to electron-withdrawing CF₃-substituted analogs. This is quantified via Hammett constants (σₚ = −0.27 for OMe vs. +0.54 for CF₃) .

- Steric bulk : The methoxy groups introduce moderate steric hindrance (cone angle ~145°), making it suitable for reactions requiring balanced steric and electronic tuning, unlike bulkier t-butyl derivatives .

Methodological Troubleshooting

Q. Q8. What analytical techniques are most effective for identifying by-products in reactions involving this compound?

A8.

Q. Q9. How can researchers mitigate challenges in scaling up reactions using this compound?

A9.

- Batch vs. flow chemistry : Use continuous flow systems to maintain inert conditions and improve heat dissipation during exothermic steps (e.g., ligand-metal complexation) .

- Solvent selection : Replace toluene with higher-boiling solvents (e.g., xylene) to avoid pressure buildup during distillation at scale .

Data Interpretation

Q. Q10. How should researchers interpret unexpected ³¹P NMR shifts in this compound derivatives?

A10. Shifts may indicate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.